N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-29-21-10-6-17(7-11-21)13-15-30(27,28)24-20-9-8-18-12-14-25(22(18)16-20)23(26)19-4-2-3-5-19/h6-11,16,19,24H,2-5,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFDVYJGTIIJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent Application (2022) describes sulfonamide derivatives with heterocyclic motifs, such as:
- 2-(4-cyano-1H-pyrazol-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide .
Formoterol-Related Compounds
Formoterol impurities (2011) include 4-methoxyphenyl-containing ethanolamine derivatives, such as:
- Formoterol-related compound A: 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol .
Key Insight : While both compounds incorporate 4-methoxyphenyl groups, the target compound’s sulfonamide and indoline scaffold distinguish it from beta-agonist pharmacophores.
Fentanyl Analogues
Legislative documents (2021) describe opioid derivatives with 4-methoxyphenyl substitutions, such as:
Key Insight: The 4-methoxyphenyl group’s role varies widely—opioid activity in fentanyl analogues vs.
Research Findings and Implications
- Sulfonamide vs. Amine Linkages: The target compound’s sulfonamide group enhances polarity compared to amine-linked analogues (e.g., Imp.
- Heterocyclic Cores : Patent compounds prioritize nitrogen-rich heterocycles for kinase binding, whereas the indoline scaffold in the target compound may favor allosteric modulation or proteolytic resistance .
- 4-Methoxyphenyl Utility : This substituent is versatile across drug classes, serving as a hydrophobic anchor in opioids (e.g., 4-methoxybutyrylfentanyl) and a polarity modulator in sulfonamides .
Q & A
Q. Table 1: Key Spectroscopic Data
| Parameter | Expected Value | Reference |
|---|---|---|
| HRMS (m/z) | 437.15 [M+H]⁺ | |
| ¹H NMR (CDCl₃) | δ 7.25 (d, J=8.5 Hz, Ar-H) | |
| Melting Point | 176–178°C |
Advanced: How can contradictory data on its biological activity (e.g., cytotoxicity vs. non-toxicity) be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h).
- Solvent effects : Use DMSO concentrations ≤0.1% to avoid false positives .
- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes) to assess if metabolites contribute to toxicity .
- Dose-response validation : Use IC₅₀ values from 3+ independent replicates to confirm potency thresholds .
Advanced: What computational approaches are suitable for predicting its structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with tubulin (target for anticancer activity) .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values for methoxy groups) with cytotoxicity .
- MD simulations : Assess binding stability (≥50 ns trajectories) to identify critical residues (e.g., β-tubulin’s taxane site) .
Advanced: How should in vivo pharmacokinetic studies be designed to evaluate bioavailability?
Methodological Answer:
- Animal models : Use Sprague-Dawley rats (n=6/group) for oral and IV administration.
- Bioanalytical methods : LC-MS/MS quantification in plasma (LOQ ≤1 ng/mL) .
- Key parameters : Calculate AUC₀–24h, Cₘₐₓ, and t₁/₂. Optimize formulations (e.g., PEGylation) if oral bioavailability is <20% .
Basic: What stability tests are critical for ensuring compound integrity under experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40°C), light (UV, 48h), and pH extremes (1–13) .
- HPLC monitoring : Track degradation products (e.g., sulfonic acid from hydrolysis).
- Lyophilization : For long-term storage, lyophilize in amber vials at -80°C .
Advanced: How can researchers assess its selectivity against off-target enzymes (e.g., carbonic anhydrase vs. tubulin)?
Methodological Answer:
- Panel screening : Test against 50+ kinases/enzymes (e.g., Eurofins KinaseProfiler).
- Crystallography : Resolve co-crystal structures to identify binding motifs (e.g., sulfonamide-Zn²⁺ interaction in carbonic anhydrase) .
- Thermal shift assays : Measure ΔTm to quantify target engagement specificity .
Advanced: What strategies address enantiomeric effects in its pharmacological profile?
Methodological Answer:
- Chiral separation : Use HPLC with cellulose-based columns (e.g., Chiralpak IC).
- Stereochemical analysis : Compare CD spectra and optical rotation with synthetic standards .
- In vivo enantiomer testing : Evaluate pharmacokinetic differences (e.g., AUC ratio of R/S forms) .
Basic: How to troubleshoot low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use 10% Cremophor EL or cyclodextrin inclusion complexes.
- pH adjustment : Solubilize via protonation (pH <4 for sulfonamide NH) .
- Sonication : Apply pulsed ultrasound (30s, 40kHz) to disperse aggregates .
Advanced: What hybrid computational-experimental frameworks resolve contradictions in receptor-binding predictions?
Methodological Answer:
- Meta-analysis : Integrate datasets from heterologous receptor expression (e.g., Saito et al.’s 52-receptor panel) with ML-predicted features .
- Receptor-response modeling : Validate using in vitro binding assays (SPR or ITC) to refine docking scores .
- Feature clustering : Apply PCA to identify non-overlapping chemical descriptors (e.g., logP vs. polar surface area) causing divergence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
